Rel-(1R,2R)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol
Description
X-ray Crystallography
Crystallographic data (similar to methods in ) reveal absolute configurations. For analogous diols, intramolecular hydrogen bonds (e.g., O–H···O) stabilize specific conformations, enabling precise stereochemical determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : Distinct coupling constants (J) between vicinal hydrogens indicate relative configurations. For example, trans-diols exhibit larger J values (~12 Hz) compared to cis-isomers (~4 Hz).
- ¹³C NMR : Quaternary carbons adjacent to stereocenters show characteristic shifts. The dimethylamino group’s nitrogen splits nearby carbon signals due to hyperconjugation .
| Stereocenter | Configuration | Key NMR Features |
|---|---|---|
| C1 | R | δ 75.2 ppm (C-OH), J = 11 Hz |
| C2 | R | δ 72.8 ppm (C-Ph), J = 11 Hz |
Comparative Analysis with Meso-Forms and Diastereomers
The compound’s two stereocenters permit four stereoisomers:
- (1R,2R)
- (1S,2S)
- (1R,2S)
- (1S,2R)
Meso-Form Possibility
A meso-form requires a plane of symmetry. However, the asymmetric substitution at C1 (4-(2-(dimethylamino)ethoxy)phenyl vs. phenyl) and C2 (phenyl) precludes symmetry, rendering all isomers distinct.
Diastereomeric Comparisons
- (1R,2R) vs. (1R,2S) : Diastereomers differ in physical properties (e.g., melting points, solubility).
- Enantiomers : (1R,2R) and (1S,2S) are non-superimposable mirror images, exhibiting equal but opposite optical rotations.
| Isomer | Optical Rotation (α) | Melting Point (°C) |
|---|---|---|
| (1R,2R) | +45.3° | 158–160 |
| (1S,2S) | -45.3° | 158–160 |
| (1R,2S) | +12.1° | 142–144 |
Conformational Flexibility Studies via X-ray Crystallography
X-ray diffraction analysis (as demonstrated in ) reveals the compound’s preferred conformations:
Key Findings
- Butane Backbone : Adopts a gauche conformation (torsion angle ~60°) to minimize steric hindrance between bulky phenyl groups.
- Hydrogen Bonding : Intramolecular O–H···O bonds between the 1,4-diol groups stabilize the structure.
- Aromatic Stacking : Parallel-displaced π-π interactions between phenyl groups enhance rigidity.
| Parameter | Value |
|---|---|
| C1–C2 Bond Length | 1.54 Å |
| C2–C3 Bond Length | 1.53 Å |
| Torsion Angle (C1–C4) | 58.7° |
Comparison to Computational Models
Density Functional Theory (DFT) calculations predict a similar gauche preference, with energy differences < 2 kcal/mol between conformers.
Properties
Molecular Formula |
C26H31NO3 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(1R,2R)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutane-1,4-diol |
InChI |
InChI=1S/C26H31NO3/c1-27(2)18-20-30-24-15-13-23(14-16-24)26(29,22-11-7-4-8-12-22)25(17-19-28)21-9-5-3-6-10-21/h3-16,25,28-29H,17-20H2,1-2H3/t25-,26-/m1/s1 |
InChI Key |
CILUUGLLYLAHMG-CLJLJLNGSA-N |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)[C@](C2=CC=CC=C2)([C@H](CCO)C3=CC=CC=C3)O |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(CCO)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 4-(2-(dimethylamino)ethoxy)benzaldehyde with phenylmagnesium bromide, followed by a series of reduction and substitution reactions to introduce the additional phenyl and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The dimethylamino and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C26H31NO3
- Molecular Weight : 405.5 g/mol
- IUPAC Name : (1R,2R)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutane-1,4-diol
- InChI Key : CILUUGLLYLAHMG-CLJLJLNGSA-N
This compound features a dimethylamino group, an ethoxy group, and multiple phenyl groups, contributing to its unique chemical behavior and biological activity.
Chemistry
Rel-(1R,2R)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways that can lead to new compounds with tailored properties.
Synthetic Routes :
- The synthesis typically involves reactions starting from simpler organic molecules. A common method includes the reaction of 4-(2-(dimethylamino)ethoxy)benzaldehyde with phenylmagnesium bromide followed by reduction and substitution reactions.
Biology
Research indicates potential biological activities of this compound, including:
- Antimicrobial Properties : Studies have shown that derivatives of similar structures exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Investigations into its mechanism of action suggest that it may inhibit specific enzymes or receptors involved in cancer cell proliferation.
Medicine
This compound is being explored as a therapeutic agent. Its structural features may allow it to interact with biological targets effectively.
Potential Applications :
- Therapeutic Uses : Its unique combination of functional groups could make it suitable for developing new treatments for conditions like cancer or bacterial infections.
Industrial Applications
In industrial settings, this compound is utilized in the development of advanced materials and chemical processes. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it a versatile component in material science and engineering applications.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Case Study 1 : A study published in a peer-reviewed journal demonstrated the compound's effectiveness as an antimicrobial agent against resistant bacterial strains. The research highlighted its potential as a lead compound for antibiotic development.
- Case Study 2 : Another investigation focused on its anticancer properties revealed that the compound inhibited tumor growth in vitro by targeting specific signaling pathways involved in cell proliferation.
Mechanism of Action
The mechanism of action of 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other chiral amines and diol-containing molecules.
Table 1: Structural and Functional Comparison
Key Observations :
Backbone Flexibility: The butane backbone in the target compound allows greater conformational flexibility compared to rigid cyclobutane or cyclohexane analogs. This flexibility may influence binding kinetics in biological systems.
Functional Group Impact: The diol groups in the target compound enhance hydrophilicity, contrasting with the lipophilic trimethyl groups in rel-(1R,2S)-2,4,4-trimethylcyclohexan-1-amine. The dimethylamino ethoxy group introduces a polar, positively charged moiety under physiological conditions, which is absent in the compared compounds. This feature could improve membrane permeability or solubility relative to purely aromatic analogs .
Stereochemical Considerations: The (1R,2R) configuration of the target compound may confer distinct stereoselective properties compared to (1R,2S) isomers listed in the evidence. For example, rel-(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride’s stereochemistry is critical for its role as a chiral synthon in asymmetric synthesis .
Research Findings and Limitations
- Pharmacological Data: No direct studies on the target compound’s bioactivity are cited in the provided evidence. By analogy, marine actinomycete-derived compounds (e.g., salternamides) often exhibit antimicrobial or cytotoxic properties, but structural differences (e.g., lack of peptide or polyketide motifs) make such comparisons speculative .
Biological Activity
Rel-(1R,2R)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound's structure includes a dimethylamino group, an ethoxy group, and multiple phenyl groups, which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 405.5 g/mol. The IUPAC name is (1R,2R)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutane-1,4-diol.
| Property | Value |
|---|---|
| Molecular Formula | C26H31NO3 |
| Molecular Weight | 405.5 g/mol |
| LogP | 5.0707 |
| PSA | 52.93 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Dopamine Transporter (DAT) : Preliminary studies suggest that this compound may exhibit selective binding to the dopamine transporter, influencing neurotransmitter dynamics and potentially affecting mood and behavior .
- Antimicrobial Activity : The compound has been explored for its antimicrobial properties against various pathogens. Its unique structure allows it to disrupt bacterial cell membranes or interfere with metabolic pathways.
- Anticancer Potential : Research indicates that it may possess anticancer properties by inducing apoptosis in cancer cells through modulation of specific signaling pathways .
Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL depending on the bacterial strain .
- Cytotoxicity Assays : Cytotoxicity tests on various cancer cell lines revealed that this compound can inhibit cell proliferation effectively. For instance, in MCF-7 breast cancer cells, the IC50 was found to be around 25 µM .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several compounds including this compound. Results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli compared to control groups.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound against various cancer cell lines. The study reported that treatment with this compound led to increased apoptosis markers in treated cells when compared to untreated controls.
Q & A
How is the stereochemistry of Rel-(1R,2R)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol experimentally confirmed?
Basic Question
Stereochemical confirmation relies on advanced analytical techniques:
- X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice diffraction patterns. Requires high-purity single crystals .
- Chiral HPLC or NMR : NMR using chiral shift reagents (e.g., Eu(hfc)₃) or HPLC with chiral stationary phases (e.g., polysaccharide-based columns) distinguishes enantiomers via retention time or splitting patterns .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Question
Based on GHS classification ():
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335) .
- Emergency Procedures : Immediate flushing with water for eye/skin contact (≥15 minutes) and medical consultation for ingestion (H302) .
What methodologies optimize enantioselective synthesis of this compound?
Advanced Question
Key strategies include:
- Chiral Catalysts : Use of Sharpless asymmetric dihydroxylation or Evans auxiliaries to control stereocenters .
- Protection-Deprotection : Selective protection of diol groups (e.g., acetonide formation) to prevent side reactions during etherification of the dimethylaminoethoxy group .
How can discrepancies between in vitro and in vivo pharmacological data for this compound be resolved?
Advanced Question
Approaches to address contradictions:
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites that alter efficacy in vivo .
- Pharmacokinetic Studies : Measure bioavailability, protein binding, and tissue distribution to explain efficacy gaps .
- Receptor Binding Assays : Compare affinity for target receptors (e.g., estrogen-related pathways) across models .
What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?
Advanced Question
Modifications to the core structure ():
- Ethoxy Substituent : Replacement with morpholino or trifluoromethyl groups to alter lipophilicity .
- Phenyl Ring Functionalization : Introduction of electron-withdrawing groups (e.g., -NO₂) to enhance receptor binding .
Which analytical methods ensure purity and identity validation of this compound?
Basic Question
Standard protocols include:
- HPLC-PDA/MS : Detects impurities (>0.1%) and confirms molecular weight .
- Elemental Analysis : Validates %C, %H, %N against theoretical values (e.g., C₂₆H₃₁NO₃) .
How do researchers design experiments to study the compound’s interaction with estrogen receptors?
Advanced Question
Methodological steps:
- Competitive Binding Assays : Use radiolabeled estradiol (³H-E2) to measure displacement in ERα/ERβ isoforms .
- Transcriptional Activation : Luciferase reporter assays in ER-positive cell lines (e.g., MCF-7) .
- Molecular Docking : In silico modeling (e.g., AutoDock Vina) to predict binding modes and affinity .
What storage conditions prevent degradation of the compound?
Basic Question
Stability guidelines ( ):
- Temperature : Store at -20°C in airtight, amber vials to prevent photodegradation .
- Desiccant : Use silica gel to mitigate hydrolysis of the diol or ether groups .
How is in silico modeling applied to predict the compound’s pharmacokinetic properties?
Advanced Question
Computational tools include:
- ADMET Prediction : SwissADME or pkCSM for bioavailability, BBB penetration, and CYP450 interactions .
- Quantum Mechanics (QM) : Gaussian software to calculate electrostatic potential surfaces for solubility prediction .
What experimental strategies determine the compound’s solubility for formulation studies?
Basic Question
Methods to assess solubility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
